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preproendothelin-3 - 147994-89-6

preproendothelin-3

Catalog Number: EVT-1518067
CAS Number: 147994-89-6
Molecular Formula: C5H10N4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Preproendothelin-3 is encoded by the EDN3 gene located on chromosome 20 in humans. The gene's expression is regulated by various stimuli, including hypoxia and inflammatory signals, which can lead to increased production of endothelins in response to physiological demands .

Classification

Preproendothelin-3 belongs to the class of vasoactive peptides and is classified within the broader category of peptide hormones. It is part of the endothelin family, which also includes endothelin-1 and endothelin-2. These peptides are known for their role in vasoconstriction and modulation of vascular tone .

Synthesis Analysis

Methods

The synthesis of preproendothelin-3 involves transcription from its gene followed by post-translational modifications. Initially, the EDN3 gene is transcribed into messenger RNA, which is then translated into the preproendothelin-3 protein. This precursor undergoes cleavage to form proendothelin-3, which is subsequently processed into the active form, endothelin-3.

Technical Details

The biosynthesis process can be influenced by various factors such as hypoxia, shear stress, and inflammatory cytokines. For instance, studies have shown that human endothelial cells increase preproendothelin-3 mRNA expression under hypoxic conditions . Additionally, techniques like Northern blotting and polymerase chain reaction are commonly used to analyze the expression levels of preproendothelin-3 mRNA in different tissues .

Molecular Structure Analysis

Structure

Preproendothelin-3 consists of 212 amino acids. The structure includes a signal peptide at its N-terminal region that directs the protein to secretory pathways. The mature endothelin-3 peptide is formed after enzymatic cleavage of this signal sequence and further processing.

Data

The molecular weight of preproendothelin-3 is approximately 24 kDa. The active form, endothelin-3, comprises 21 amino acids with a molecular weight of about 2.5 kDa. Structural studies have revealed that endothelins adopt a compact conformation stabilized by disulfide bonds between cysteine residues .

Chemical Reactions Analysis

Reactions

The conversion of preproendothelin-3 to its active form involves several enzymatic reactions:

  1. Cleavage by Endopeptidases: Preproendothelin-3 undergoes cleavage by specific endopeptidases to yield proendothelin-3.
  2. Conversion to Active Peptide: Proendothelin-3 is further processed by endothelin-converting enzymes to produce endothelin-3.

Technical Details

These reactions are crucial for regulating the bioavailability of endothelins in circulation. The activity of endothelin-converting enzymes can be modulated by various factors such as pH and ionic strength, influencing the efficiency of this conversion process .

Mechanism of Action

Process

Endothelins exert their biological effects through binding to specific receptors known as endothelin receptors A and B. Once released from endothelial cells, endothelin-3 binds predominantly to endothelin receptor A, leading to vasoconstriction and increased blood pressure.

Data

The binding affinity of endothelin-3 for its receptors has been characterized using radiolabeled ligands and competition binding assays. These studies indicate that endothelin receptor A has a higher affinity for endothelin-1 and -2 than for endothelin-3 .

Physical and Chemical Properties Analysis

Physical Properties

Preproendothelin-3 is soluble in aqueous solutions due to its peptide nature. It exhibits stability under physiological conditions but can be degraded by proteolytic enzymes.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Approximately 24 kDa for preproendothelin-3; 2.5 kDa for active endothelin-3.
  • Isoelectric Point: The isoelectric point varies depending on post-translational modifications but generally falls within a physiological pH range.

Relevant analyses often involve high-performance liquid chromatography for purification and mass spectrometry for molecular weight determination .

Applications

Scientific Uses

Preproendothelin-3 has significant implications in research related to cardiovascular health, renal function, and various pathophysiological conditions such as hypertension and heart failure. Its measurement can serve as a biomarker for endothelial dysfunction.

Research has also explored therapeutic interventions targeting the endothelin pathway for conditions like pulmonary arterial hypertension and chronic kidney disease . Understanding its synthesis and action mechanisms can lead to novel treatments aimed at modulating vascular responses in disease states.

Molecular Characterization of Preproendothelin-3

Genomic Organization and Evolutionary Conservation

The EDN3 gene, located on chromosome 20q13.32 in humans, encodes preproendothelin-3 (preproET-3). This gene spans approximately 25 kb and comprises 6 exons separated by 5 introns [5]. Exon 1 encodes the 5' untranslated region (UTR) and signal peptide, exon 2 the mature ET-3 sequence and a portion of the N-terminal peptide, exons 3–5 internal domains, and exon 6 the C-terminal region and 3' UTR [5]. The EDN3 promoter contains conserved regulatory elements, including AP-1 and GATA sites, which mediate tissue-specific expression, particularly in neural crest-derived tissues and the intestine [5] [8].

Evolutionarily, endothelin genes (EDN1, EDN2, EDN3) are vertebrate-specific innovations, with EDN3 emerging from gene duplication events early in vertebrate evolution [4]. While invertebrates lack true endothelin systems, homologs of endothelin-converting enzymes exist, suggesting ancient origins for peptide processing machinery [3]. The EDN3 sequence exhibits high conservation among mammals (>85% amino acid identity), but lower conservation in non-mammalian vertebrates. Notably, mutations in EDN3 are linked to Waardenburg syndrome type 4B and Hirschsprung disease, underscoring its conserved role in neural crest development [5] [8].

Table 1: Genomic Features of Human EDN3

FeatureChromosomal LocationExon CountTranscript LengthKey Regulatory Elements
EDN3 Gene20q13.326~2.4 kb (mRNA)AP-1, GATA, TATA-box

Structural Domains of Preproendothelin-3 Precursor Protein

PreproET-3 is a 238-amino-acid polypeptide that undergoes sequential proteolysis to release bioactive ET-3. Its domain architecture includes:

  • N-terminal Signal Peptide (aa 1–23): A hydrophobic sequence directing endoplasmic reticulum translocation, cleaved co-translationally by signal peptidase [4] [9].
  • Conserved Endothelin-like Domains (aa 93–166): Contains the endothelin-like domain peptide (ELDP), featuring a conserved hexapeptide (Cys-Ser-Cys-Ser-Ser-Leu) homologous to the disulfide-bonded structure of mature ETs. This domain exhibits 42% sequence identity with preproET-1’s analogous region [9] [4].
  • Big ET-3 Sequence (aa 168–195): The 38-amino-acid intermediate (big endothelin-3) encompassing mature ET-3 (aa 176–195), flanked by dibasic cleavage sites (Arg-Arg at aa 169–170 and Lys-Arg at aa 196–197) [4] [7].
  • C-terminal Tail (aa 196–238): Known as CT-proET-3, this acidic region is proteolytically released and serves as a stable biomarker of ET-3 synthesis [9].

The tertiary structure of preproET-3 remains unresolved, though conserved disulfide bonds (Cys¹-Cys¹⁵ and Cys³-Cys¹¹ in ET-3) are critical for receptor binding [4]. The endothelin-like domain within ELDP may adopt a loop conformation stabilized by hydrogen bonding, as inferred from NMR studies of ET-1 [4] [9].

Table 2: Functional Domains in Preproendothelin-3

DomainAmino Acid ResiduesFunctionProcessing Enzymes
Signal Peptide1–23ER targetingSignal peptidase
N-terminal Peptide24–92UnknownProprotein convertases
Endothelin-like Domain93–166Structural stability? (ELDP)Furin-like enzymes
Big ET-3168–195ET-3 precursorECE, Kell protein
C-terminal Peptide196–238Biomarker (CT-proET-3)Carboxypeptidases

Comparative Analysis with Preproendothelin-1 and Preproendothelin-2

Preproendothelin isoforms share a common tripartite architecture (signal peptide, bioactive ET sequence, C-terminal extension) but exhibit key differences:

  • Sequence Divergence: Mature ET-3 differs from ET-1 at 6/21 residues (71% identity), primarily at positions Tyr² → Trp, Lys⁴ → Ser, and Asp⁸ → Asn, reducing ETA receptor affinity [4] [6]. PreproET-3’s N-terminal region (aa 24–92) shares only 32% identity with preproET-1, while the ET-like domain (aa 93–166) shows higher conservation (42% identity) [9].
  • Gene Regulation: EDN1 expression is strongly induced by hypoxia (via HIF-1α) and shear stress, whereas EDN3 is constitutively expressed in enteric neurons, melanocytes, and intestinal epithelial cells, driven by SOX10 and PAX3 transcription factors [5] [8].
  • Tissue Distribution: PreproET-3 is abundant in the brain, placenta, intestine, and kidney medulla [5] [1], contrasting with preproET-1’s endothelial dominance and preproET-2’s renal and intestinal expression [4].
  • Evolutionary Trajectory: EDN1 and EDN2 are phylogenetically closer, sharing a recent duplication event, while EDN3 diverged earlier, consistent with its specialized roles in neurodevelopment [4].

Table 3: Comparative Features of Human Preproendothelin Isoforms

FeaturePreproET-1PreproET-2PreproET-3
Gene Location6p24.11p3420q13.32
Mature PeptideET-1 (21 aa)ET-2 (21 aa)ET-3 (21 aa)
Divergence from ET-12 aa substitutions6 aa substitutions
Key TissuesEndothelium, lungKidney, intestineBrain, intestine, placenta
Receptor AffinityETA > ETBETA ≈ ETBETB > ETA

Post-Translational Modifications and Proteolytic Processing Pathways

PreproET-3 maturation involves tightly regulated proteolytic steps:

  • Signal Peptide Cleavage: In the endoplasmic reticulum, signal peptidase removes the 23-residue N-terminal sequence, generating proET-3 [4] [9].
  • Dibasic Site Cleavage: Proprotein convertases (e.g., furin, PC5/6) cleave proET-3 at Arg¹⁶⁴-Lys¹⁶⁵ and Arg¹⁶⁷-Arg¹⁶⁸ to release big ET-3 (aa 168–195) and the endothelin-like domain peptide (ELDP, aa 93–166) [9] [7].
  • Big ET-3 Processing: Big ET-3 is converted to ET-3 by endothelin-converting enzyme-1 (ECE-1), which hydrolyzes the Trp¹⁷⁵-Ile¹⁷⁶ bond. ECE-1 exhibits higher catalytic efficiency for big ET-3 (kcat/Km = 2.1 × 10⁵ M⁻¹s⁻¹) than for big ET-1 [4] [7]. Notably, the Kell blood group protein also cleaves big ET-3 at the same site, suggesting an alternative processing pathway in blood cells [7].
  • C-terminal Peptide Release: Cleavage at Lys¹⁹⁶-Arg¹⁹⁷ by proprotein convertases yields CT-proET-3 (aa 196–238), a stable fragment detectable in plasma [9].

Tissue-specific processing occurs: In the intestine, chymase generates ET-31–31, while in neural crest-derived cells, ECE-2 (an isoform active at acidic pH) processes big ET-3 in secretory vesicles [4]. Phosphorylation at Ser¹⁷⁰ (within big ET-3) has been proposed to modulate ECE-1 accessibility, though experimental validation is pending [8].

Table 4: Key Proteolytic Events in PreproET-3 Maturation

Processing StepCleavage SiteEnzyme(s)Products
Signal peptide removalAla²³↓Arg²⁴Signal peptidaseProET-3 (aa 24–238)
ELDP liberationArg¹⁶⁷↓Arg¹⁶⁸Furin/PC5/6Big ET-3 (168–195), ELDP (93–166)
Big ET-3 conversionTrp¹⁷⁵↓Ile¹⁷⁶ECE-1, Kell proteinET-3 (176–195), C-terminal frag
CT-proET-3 generationLys¹⁹⁶↓Arg¹⁹⁷Carboxypeptidase-like enzymesCT-proET-3 (196–238)

Properties

CAS Number

147994-89-6

Product Name

preproendothelin-3

Molecular Formula

C5H10N4

Synonyms

preproendothelin-3

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